octahydro-2H-1,4-benzothiazine structure and properties
octahydro-2H-1,4-benzothiazine structure and properties
This guide provides an in-depth technical analysis of the octahydro-2H-1,4-benzothiazine scaffold, a fully saturated bicyclic heterocycle.[1] Unlike its aromatic counterparts (2H- or 4H-1,4-benzothiazines), this core offers distinct stereochemical complexity and physicochemical properties relevant to modern drug discovery.[1]
Structure, Stereochemistry, and Synthetic Utility[1]
Executive Summary
Octahydro-2H-1,4-benzothiazine (also known as perhydro-1,4-benzothiazine) is a bicyclic system consisting of a cyclohexane ring fused to a thiomorpholine ring.[1] Its molecular formula is C₈H₁₅NS .
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Distinct Feature: Complete saturation of the benzene ring transforms the planar, anilinic nature of traditional benzothiazines into a flexible, aliphatic, secondary amine scaffold.
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Medicinal Value: It serves as a lipophilic, non-aromatic bioisostere for quinoline or decalin systems, offering a unique vector for substituent positioning in 3D space.
Structural Architecture & Stereochemistry
The core feature of octahydro-1,4-benzothiazine is the ring fusion between the cyclohexane and thiomorpholine rings.[1] This creates two chiral centers at the bridgehead carbons (positions 4a and 8a), leading to distinct stereoisomers.
Stereoisomerism: Cis vs. Trans Fusion
Similar to decalin (decahydronaphthalene), this scaffold exists in two diastereomeric forms based on the ring fusion geometry.
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Trans-fused Isomer:
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Geometry: The hydrogen atoms at the bridgehead carbons are on opposite faces (anti-periplanar).
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Conformation: Both rings typically adopt a rigid chair-chair conformation.[1]
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Stability: Generally thermodynamically more stable due to fewer 1,3-diaxial interactions.[1]
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Vector: Substituents are held in a fixed spatial orientation, making it ideal for rigidifying pharmacophores.
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Cis-fused Isomer:
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Geometry: The bridgehead hydrogens are on the same face (syn-clinal).[1]
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Conformation: The system is flexible and can undergo ring flipping between two chair-chair conformers.[1]
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Solubility: Often exhibits higher aqueous solubility than the trans isomer due to a higher dipole moment and less efficient crystal packing.
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Conformational Logic Diagram
Caption: Comparative analysis of ring fusion stereochemistry and resulting physicochemical properties.[1]
Physicochemical Profile
The saturation of the aromatic ring drastically alters the electronic properties of the nitrogen atom.
| Property | Octahydro-2H-1,4-benzothiazine | 2H-1,4-Benzothiazine (Aromatic) | Implication |
| Hybridization (N) | sp³ (Pyramidal) | sp² (Planar/Conjugated) | Octahydro is a true secondary amine.[1] |
| Basicity (pKa) | ~9.0 - 10.0 (Predicted) | ~2.0 - 4.0 | Octahydro is highly basic and protonated at physiological pH.[1] |
| LogP (Lipophilicity) | ~2.5 | ~1.5 - 2.0 | Saturation increases lipophilicity (Csp³ vs Csp²).[1] |
| H-Bonding | 1 Donor / 1 Acceptor | 1 Donor / 1 Acceptor | Stronger H-bond acceptor due to localized lone pair.[1] |
| Metabolic Stability | Moderate (N-oxidation, S-oxidation) | High (Aromatic ring oxidation) | Requires metabolic soft-spot analysis (e.g., bridgehead hydroxylation).[1] |
Synthetic Pathways
Synthesis of the octahydro core requires different strategies than the aromatic analogs. Two primary routes are employed: Catalytic Hydrogenation (Reduction) and De Novo Cyclization .[1]
Route A: Catalytic Hydrogenation
This method reduces the aromatic ring of a pre-formed 1,4-benzothiazine.[1]
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Substrate: 2H- or 4H-1,4-benzothiazine derivatives.
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Conditions: High pressure H₂ (50-100 atm), Catalyst (PtO₂, Rh/C, or Ru/C), Acidic solvent (AcOH).
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Stereochemical Outcome: Predominantly yields the cis-isomer due to the adsorption of the flat aromatic ring onto the catalyst surface and syn-addition of hydrogen.[1]
Route B: De Novo Cyclization (Bifunctional Assembly)
This route constructs the saturated rings directly, allowing for better stereocontrol.
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Reagents: 2-Aminocyclohexanethiol + 1,2-Dibromoethane (or 2-chloroacetyl chloride followed by reduction).[1]
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Mechanism: Double nucleophilic substitution (SN2).[1]
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Stereochemical Outcome: Depends on the stereochemistry of the starting 2-aminocyclohexanethiol (cis or trans).[1]
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for accessing the octahydro-1,4-benzothiazine scaffold.
Experimental Protocols
Protocol 1: Synthesis via Cyclization (Route B)
This protocol is adapted from standard heterocycle synthesis methodologies for thiomorpholines.[1]
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Reagents:
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Procedure:
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Step 1: Dissolve trans-2-aminocyclohexanethiol in DMF (0.5 M concentration) under N₂ atmosphere.
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Step 2: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the thiolate anion.
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Step 3: Dropwise add 1,2-dibromoethane.[1]
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Step 4: Heat the mixture to 80°C for 12-16 hours. Monitor by TLC (ninhydrin stain for amine).[1]
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Step 5: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).
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Step 6: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
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Validation:
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¹H NMR: Look for the disappearance of the thiol proton and the appearance of the ethylene bridge protons (multiplets at ~2.5-3.0 ppm).
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MS: Confirm molecular ion [M+H]⁺ = 158.1.[1]
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Medicinal Chemistry Applications
The octahydro-1,4-benzothiazine scaffold is a privileged structure in drug design, often used to modulate the properties of lead compounds:
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Conformational Restriction: Used to lock the conformation of flexible amino-ethyl-sulfide side chains in peptidomimetics.[1]
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Lipophilicity Tuning: Replacing a piperazine or morpholine ring with this bicyclic system significantly increases LogP, improving blood-brain barrier (BBB) penetration.[1]
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Bioisosterism: Acts as a saturated bioisostere of quinoxaline or 1,4-benzothiazine drugs (e.g., phenothiazine antipsychotics), removing the photosensitivity associated with the conjugated aromatic system.
References
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PubChem Compound Summary. "Octahydro-2H-1,4-benzothiazine (CID 12638752)."[1] National Center for Biotechnology Information. Link[1]
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Griffiths, D. V., & Wilcox, G. (1988). "Synthetic and stereochemical studies of the octahydro-1-benzopyran system." Journal of the Chemical Society, Perkin Transactions 2, (4), 567-571. (Cited for stereochemical analogy of fused cyclohexane-heterocycles).[1] Link[1]
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Sainsbury, M. (1991). "1,4-Thiazines, 1,4-benzothiazines, phenothiazines and related compounds."[2][3][4][5] Rodd's Chemistry of Carbon Compounds. Elsevier. (Comprehensive review of thiazine chemistry). Link
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Gupta, R. R. (Ed.).[6] (2012).[1][7] Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects. Elsevier. (Authoritative text on the aromatic precursors and their reduction).
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- 1. ijcrt.org [ijcrt.org]
- 2. cbijournal.com [cbijournal.com]
- 3. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]
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